Starburst(R)(pamam)dendrimer,generation 1

Übersicht

Beschreibung

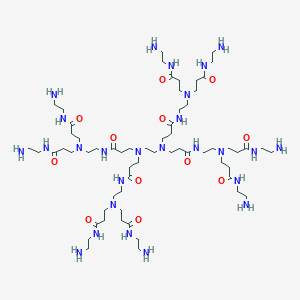

Starburst®(pamam)dendrimer, generation 1: is a type of poly(amidoamine) dendrimer, which is a highly branched, tree-like macromolecule. These dendrimers are characterized by their repetitive branching structure, which gives them a spherical shape. The term “generation 1” refers to the first level of branching from the core molecule. Starburst®(pamam)dendrimers are known for their biocompatibility, structural control, and functionalizability, making them suitable for various applications in drug development, biochemistry, and nanotechnology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Starburst®(pamam)dendrimer, generation 1, typically follows a divergent synthesis approach. This method involves the sequential “growth” of the dendrimer layer by layer, starting from a core molecule such as ethylene diamine or ammonia. The process alternates between two key reactions:

Michael Addition: The amino-terminated surface reacts with methyl acrylate, resulting in an ester-terminated outer layer.

Coupling Reaction: The ester-terminated layer is then reacted with ethylene diamine to achieve a new amino-terminated surface.

Industrial Production Methods: The industrial production of Starburst®(pamam)dendrimers involves the same divergent synthesis approach but on a larger scale. The process is optimized for high yield and purity, ensuring that the dendrimers have low polydispersity and a high level of structural control .

Analyse Chemischer Reaktionen

Types of Reactions: Starburst®(pamam)dendrimer, generation 1, can undergo various chemical reactions, including:

Oxidation: The amino groups on the dendrimer surface can be oxidized to form corresponding oxides.

Reduction: The amide bonds within the dendrimer can be reduced under specific conditions.

Substitution: The surface amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro compounds, while substitution reactions can introduce various functional groups onto the dendrimer surface .

Wissenschaftliche Forschungsanwendungen

Introduction to Starburst PAMAM Dendrimers

Starburst poly(amidoamine) (PAMAM) dendrimers, particularly Generation 1 (G1), represent a significant advancement in polymer chemistry due to their unique structure and properties. These dendrimers are characterized by a central core, branched units, and functional terminal groups, which allow for a high degree of versatility in applications across various fields, including drug delivery, gene therapy, and diagnostics.

Structural Characteristics

- Core : Typically consists of ethylenediamine, which serves as the initiator for dendrimer growth.

- Branches : Dendritic branches are formed through repetitive reactions, resulting in a highly branched structure.

- Terminal Groups : Generation 1 PAMAM dendrimers have amino groups that provide positive charge at physiological pH, enhancing their interaction with negatively charged biomolecules.

Physical Properties

- Solubility : G1 PAMAM dendrimers are soluble in both organic solvents and water, making them suitable for various applications.

- Size : The molecular weight and size increase with each generation; G1 dendrimers have a relatively small size that facilitates cellular uptake.

Drug Delivery Systems

Starburst PAMAM dendrimers are extensively studied for their ability to encapsulate and deliver therapeutic agents. Their unique architecture allows for:

- Enhanced Solubility : They can improve the solubility of poorly water-soluble drugs, facilitating better bioavailability .

- Controlled Release : Dendrimers can be engineered to release drugs at specific sites or in response to certain stimuli (e.g., pH changes) within the body .

Gene Therapy

PAMAM dendrimers serve as effective vectors for gene delivery:

- DNA/RNA Delivery : Their amino terminal groups can form complexes with nucleic acids, facilitating the transfer of genetic material into cells. This application is particularly promising in cancer treatment, where they can target tumor cells directly .

- Transfection Efficiency : Studies have shown that PAMAM dendrimers exhibit higher transfection efficiency compared to traditional viral vectors due to their stability and ability to transport larger amounts of genetic material .

Diagnostic Imaging

The potential of PAMAM dendrimers in diagnostic applications is notable:

- Contrast Agents : They can be functionalized with imaging agents (e.g., MRI contrast agents) for improved visualization of tissues or tumors .

- Theranostics : Combining therapeutic and diagnostic capabilities, PAMAM dendrimers can be designed to deliver drugs while simultaneously providing imaging data to monitor treatment efficacy .

Anticancer Applications

PAMAM dendrimers have shown promise in targeted cancer therapies:

- Targeted Drug Delivery : By attaching targeting ligands (e.g., antibodies), dendrimers can selectively deliver chemotherapeutic agents to cancer cells while minimizing effects on healthy tissues .

- Combination Therapy : They can co-deliver chemotherapeutics alongside genetic materials to enhance therapeutic outcomes against tumors .

Biocompatibility and Reduced Cytotoxicity

Research indicates that PAMAM dendrimers exhibit low toxicity levels compared to other nanocarriers:

- Cellular Uptake : Their small size allows for efficient cellular uptake without inducing significant cytotoxic effects, making them suitable for biomedical applications .

Case Study 1: Gene Delivery in Cancer Treatment

A study demonstrated the use of G1 PAMAM dendrimers for delivering siRNA targeting oncogenes in breast cancer cells. The results indicated significant reductions in tumor cell proliferation and enhanced apoptosis rates compared to controls using traditional delivery methods .

Case Study 2: Drug Delivery Enhancement

In another investigation, G1 PAMAM dendrimers were used to encapsulate doxorubicin, a common chemotherapeutic agent. The study found that the dendrimer-drug complex exhibited improved solubility and controlled release properties, leading to increased cytotoxicity against cancer cells while reducing systemic side effects .

Wirkmechanismus

The mechanism of action of Starburst®(pamam)dendrimer, generation 1, depends on its specific application. In drug delivery, for example, the dendrimer can encapsulate drug molecules within its branched structure, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues. The dendrimer’s surface functional groups can interact with cellular receptors, enhancing cellular uptake and improving therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Poly(propylene imine) (PPI) Dendrimers: These dendrimers have a similar branched structure but differ in their core and branching units.

Poly(ethylene glycol) (PEG) Dendrimers: These dendrimers are known for their high water solubility and biocompatibility.

Poly(L-lysine) (PLL) Dendrimers: These dendrimers are composed of lysine amino acids and are used in biomedical applications.

Uniqueness: Starburst®(pamam)dendrimer, generation 1, is unique due to its combination of biocompatibility, structural control, and functionalizability. Its well-defined structure allows for precise control over its physical and chemical properties, making it suitable for a wide range of applications. Additionally, its ability to undergo various chemical modifications enhances its versatility compared to other dendrimers .

Biologische Aktivität

Starburst® PAMAM dendrimers, particularly Generation 1 (G1), are a class of highly branched macromolecules that have garnered significant attention in biomedical applications due to their unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of G1 PAMAM dendrimers, including their interactions with biological molecules, drug delivery capabilities, and potential therapeutic applications.

Structure and Properties

PAMAM dendrimers are characterized by their tree-like structure which consists of a central core, branching units, and terminal functional groups. The Generation 1 PAMAM dendrimer has a molecular weight of approximately 14 kDa and features eight terminal amine groups. This structure allows for high solubility in aqueous environments and facilitates the formation of complexes with various biological molecules.

1. Interaction with Proteins

Research has demonstrated that G1 PAMAM dendrimers interact with proteins such as α-hemolysin (α-HL), a protein nanopore. The kinetics of these interactions are influenced by pH and ionic strength. At neutral pH, the association rate constant is higher compared to acidic conditions, indicating that the electrostatic interactions play a crucial role in the binding dynamics. The residence time of the dendrimer within the nanopore also varies with pH, suggesting that conformational changes in the dendrimer affect its interaction with α-HL .

2. Gene Delivery

G1 PAMAM dendrimers have been extensively studied for their potential as gene delivery vectors. They can encapsulate nucleic acids such as siRNA, facilitating their transport into cells. Studies indicate that G1 dendrimers exhibit high binding efficiency to siRNA at specific charge ratios, demonstrating their utility in non-viral gene delivery systems . The stability of these complexes is maintained even in serum conditions, which is critical for in vivo applications.

3. Cytotoxicity Studies

The cytotoxic effects of G1 PAMAM dendrimers have been evaluated across various cell lines. For instance, studies on red blood cells (RBCs) indicate that G1 exhibits significant hemolytic activity after short incubation periods, suggesting potential membrane damage . In contrast, other studies report minimal cytotoxicity at concentrations used for effective RNA binding, highlighting a generation-dependent toxicity profile where higher generations tend to be less toxic .

Case Study 1: Monocyte Activation

A study investigated the activation of human monocytes by various generations of PAMAM dendrimers. G1 demonstrated strong activation properties at low concentrations, leading to increased size and granularity of monocytes—indicative of immune activation. This suggests that G1 PAMAM dendrimers can modulate immune responses, potentially serving as adjuvants in vaccine formulations .

Case Study 2: Drug Delivery Applications

PAMAM dendrimers have been explored as carriers for hydrophobic drugs. In one study focusing on quercetin delivery, G1 PAMAM dendrimers effectively encapsulated the drug, enhancing its solubility and bioavailability. This property underscores their potential in oral drug delivery systems where solubility is often a limiting factor .

Summary of Biological Activity

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H128N26O12/c63-13-21-71-51(89)1-33-83(34-2-52(90)72-22-14-64)45-29-79-59(97)9-41-87(42-10-60(98)80-30-46-84(35-3-53(91)73-23-15-65)36-4-54(92)74-24-16-66)49-50-88(43-11-61(99)81-31-47-85(37-5-55(93)75-25-17-67)38-6-56(94)76-26-18-68)44-12-62(100)82-32-48-86(39-7-57(95)77-27-19-69)40-8-58(96)78-28-20-70/h1-50,63-70H2,(H,71,89)(H,72,90)(H,73,91)(H,74,92)(H,75,93)(H,76,94)(H,77,95)(H,78,96)(H,79,97)(H,80,98)(H,81,99)(H,82,100) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWIZHOFYGKROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H128N26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571330 | |

| Record name | N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142986-44-5 | |

| Record name | N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMAM dendrimer, ethylenediamine core, generation 1.0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.